molecular formula C22H18N2O6 B11619022 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate

Cat. No.: B11619022
M. Wt: 406.4 g/mol
InChI Key: GJCVLNBCDWBENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate is a complex organic compound that features a unique structure combining a dioxooctahydro-methanoisoindol moiety with a nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the dioxooctahydro-methanoisoindol intermediate. This intermediate is then reacted with 4-nitrobenzoic acid or its derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce different oxygenated compounds.

Scientific Research Applications

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitrobenzoate group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dioxooctahydro-methanoisoindol moiety may also contribute to the compound’s overall biological activity by stabilizing its structure and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid
  • cis-Lurasidone Hydrochloride (rel-(3aR,4S,7R,7aS)-2-(((1R,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, hydrochloride)

Uniqueness

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 4-nitrobenzoate

InChI

InChI=1S/C22H18N2O6/c25-20-18-13-4-5-14(10-13)19(18)21(26)23(20)16-2-1-3-17(11-16)30-22(27)12-6-8-15(9-7-12)24(28)29/h1-3,6-9,11,13-14,18-19H,4-5,10H2

InChI Key

GJCVLNBCDWBENC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.